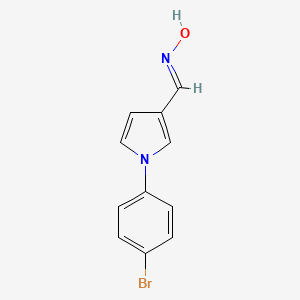

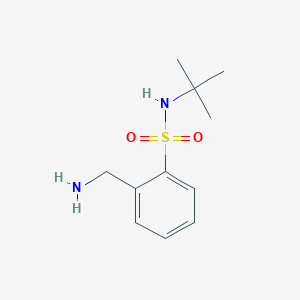

1-(4-溴苯基)-1H-吡咯-3-甲醛肟

描述

Synthesis Analysis

The synthesis of oxime compounds often involves the reaction of easily available oximes with an acyl halide or anhydride . A specific synthesis procedure for a similar compound, 1-(4-bromophenyl)ethanone oxime, involves the reaction of 1-(4-bromophenyl)ethanone with hydroxylamine hydrochloride .Chemical Reactions Analysis

Oxime esters, which include compounds like “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime”, are known to show high reaction activities in the N–O bond cleavage involved in organic transformation . They act as both internal oxidants and precursors in cyclization reactions .科学研究应用

Biological Activity

Oxime ethers, a class of compounds that include “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime”, have been found to exhibit a range of biological activities . These activities include bactericidal, fungicidal, antidepressant, anticancer, and herbicidal effects . The presence of the >C=N-O-R moiety in these compounds is believed to influence their biological activity .

Antifungal Activity

Some oxime ether compounds have shown antifungal activity comparable to or higher than fluconazole and oxiconazole . This suggests that “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” could potentially be used in the development of new antifungal drugs.

Antidepressant Activity

Oxime ethers are also known to exhibit antidepressant activity . This could open up new avenues for the use of “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” in the treatment of depression.

Anticancer Activity

The anticancer activity of oxime ethers has been documented . This suggests that “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” could potentially be used in cancer treatment.

Building Blocks for Heterocycle Formation

Oxime esters, which include “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime”, are emerging as first-line building blocks in modern heterocyclic chemistry . They are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .

Synthesis of Polysubstituted Pyridines

Oxime esters have been used in the synthesis of polysubstituted pyridines . This suggests that “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” could be used in the synthesis of these important heterocyclic compounds.

Metal Complexes

The “(1 E , 2 E )-(4-bromophenyl)(hydroxyimino)acetaldehyde oxime” complexes, [ML 2 ], where M = Co(II), Cu(II), and Ni(II), have been synthesized and characterized . This suggests that “1-(4-bromophenyl)-1H-pyrrole-3-carbaldehyde oxime” could be used in the synthesis of metal complexes.

作用机制

属性

IUPAC Name |

(NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c12-10-1-3-11(4-2-10)14-6-5-9(8-14)7-13-15/h1-8,15H/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOABHPBLGYAXBE-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=C2)C=NO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N2C=CC(=C2)/C=N/O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301320250 | |

| Record name | (NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821736 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

551930-61-1 | |

| Record name | (NE)-N-[[1-(4-bromophenyl)pyrrol-3-yl]methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301320250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2548772.png)

![2-{[2-(Diethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B2548775.png)

![4-[2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2548776.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B2548778.png)

![2-[N-(Methoxymethyl)methanesulfonamido]pyrimidine-5-boronic acid](/img/structure/B2548780.png)

![Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2548783.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2548788.png)

![2-{1-[(1H-pyrrol-1-yl)methyl]cyclohexyl}acetic acid](/img/structure/B2548792.png)